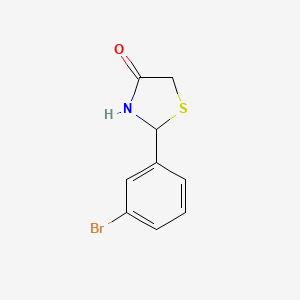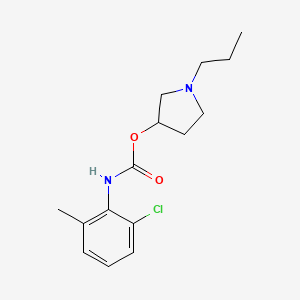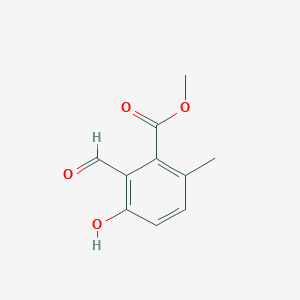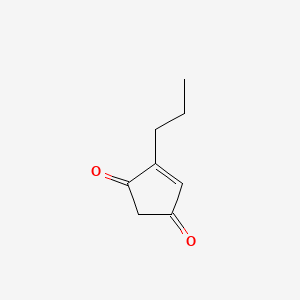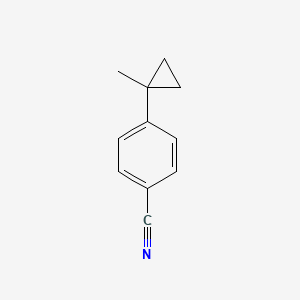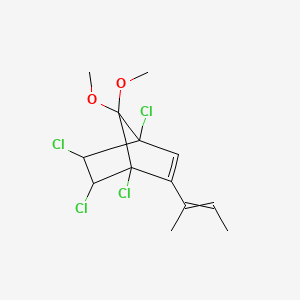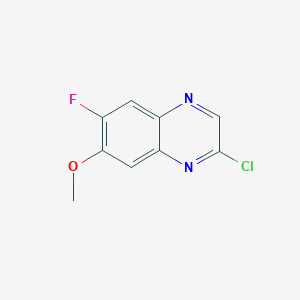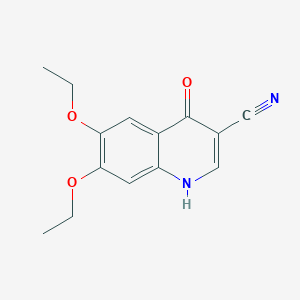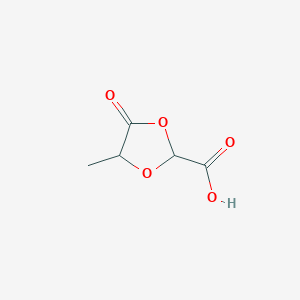![molecular formula C17H26N2O3 B13940548 3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester is an organic compound with a complex structure It is characterized by the presence of a tert-butyl ester group, a propionic acid moiety, and a phenyl ring substituted with ethyl, methyl, and N-hydroxycarbamimidoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Another method involves the transesterification of methyl esters using lithium tert-butoxide, which is generated in situ from tert-butanol and n-butyllithium . This method is efficient for synthesizing tert-butyl esters and involves the formation of a tetrahedral intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production yield and purity of the compound.
化学反応の分析
Types of Reactions
3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the N-hydroxycarbamimidoyl group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester involves its interaction with specific molecular targets. The N-hydroxycarbamimidoyl group can act as a nitric oxide donor, releasing nitric oxide (NO) upon enzymatic transformation . This NO release can modulate various biological pathways, including vasodilation and immune response.
類似化合物との比較
Similar Compounds
- Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids .
- tert-Butyl 4-(N′-hydroxycarbamimidoyl)piperazine-1-carboxylate .
Uniqueness
3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester is unique due to its specific substitution pattern on the phenyl ring and the presence of both a tert-butyl ester and an N-hydroxycarbamimidoyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H26N2O3 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
tert-butyl 3-[2-ethyl-4-(N'-hydroxycarbamimidoyl)-6-methylphenyl]propanoate |
InChI |
InChI=1S/C17H26N2O3/c1-6-12-10-13(16(18)19-21)9-11(2)14(12)7-8-15(20)22-17(3,4)5/h9-10,21H,6-8H2,1-5H3,(H2,18,19) |
InChIキー |
XRKMEAGBLSAHAA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC(=C1)C(=NO)N)C)CCC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




